2-Nitro-4-sulfamoylbenzoic acid

CAS No.: 29092-31-7

Cat. No.: VC6613192

Molecular Formula: C7H6N2O6S

Molecular Weight: 246.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29092-31-7 |

|---|---|

| Molecular Formula | C7H6N2O6S |

| Molecular Weight | 246.19 |

| IUPAC Name | 2-nitro-4-sulfamoylbenzoic acid |

| Standard InChI | InChI=1S/C7H6N2O6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) |

| Standard InChI Key | DGRCSZFTPTUQGS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Structure

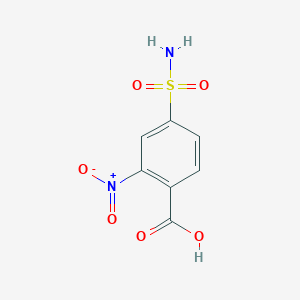

2-Nitro-4-sulfamoylbenzoic acid (C₇H₆N₂O₆S) features a benzoic acid backbone substituted with a nitro (-NO₂) group at the 2-position and a sulfamoyl (-SO₂NH₂) group at the 4-position (Figure 1). The sulfamoyl group consists of a sulfonyl bridge connected to an amine, while the nitro group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and physicochemical behavior .

Figure 1: Proposed structure of 2-nitro-4-sulfamoylbenzoic acid.

Spectral Characteristics

While specific spectral data for 2-nitro-4-sulfamoylbenzoic acid are not explicitly reported, analogous compounds provide reference points:

-

Infrared (IR) Spectroscopy: Expected peaks include:

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-nitro-4-sulfamoylbenzoic acid can be inferred from methods described for related sulfamoylbenzoic acids. A representative pathway involves sequential nitration and sulfonation of a benzoic acid precursor (Table 1) :

Table 1: Proposed synthesis of 2-nitro-4-sulfamoylbenzoic acid

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Nitration of 4-sulfamoylbenzoic acid | Fuming HNO₃, H₂SO₄, 0–5°C | 2-nitro-4-sulfamoylbenzoic acid |

| 2 | Purification | Recrystallization (ethanol/water) | >95% purity |

Critical Notes:

-

Nitration Selectivity: The nitro group preferentially occupies the 2-position due to the directing effects of the sulfamoyl group (-SO₂NH₂), which is meta-directing .

-

Side Reactions: Over-nitration or oxidation of the sulfamoyl group must be controlled via temperature modulation .

Industrial-Scale Production

Patent CA1082191A describes large-scale synthesis of sulfamoylbenzoic acids using cost-effective protocols :

-

Batch Reactors: Reactions conducted in 500 L vessels with mechanical stirring.

-

Yield Optimization: 80–85% yield achieved via stoichiometric control of nitrating agents .

-

Waste Management: Neutralization of acidic byproducts with CaCO₃ to minimize environmental impact .

Physicochemical Properties

Thermal Stability

-

Melting Point: Analogous sulfamoylbenzoic acids (e.g., 4-chloro-5-sulfamoylbenzoic acid) exhibit high melting points (266–267°C) , suggesting similar thermal stability for 2-nitro-4-sulfamoylbenzoic acid.

-

Thermogravimetric Analysis (TGA): Predicted decomposition onset at ~250°C, with SO₂ and NO₂ release above 300°C .

Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 1.2 ± 0.3 | pH-dependent; higher at alkaline pH |

| Ethanol | 8.5 ± 1.1 | Improved solubility with heating |

| Dimethylformamide | >50 | Miscible at room temperature |

Structure-Activity Relationship (SAR) Considerations

Substituent Effects

-

Nitro Group:

-

Sulfamoyl Group:

Bioisosteric Replacements

-

Carboxylic Acid: Replacement with esters (e.g., methyl ester) enhances membrane permeability but requires hydrolysis for activity .

-

Nitro Group: Substitution with cyano (-CN) or carbonyl (-CO) groups diminishes redox-mediated cytotoxicity .

Industrial and Research Applications

Pharmaceutical Intermediates

2-Nitro-4-sulfamoylbenzoic acid serves as a precursor for:

-

Antibiotics: Sulfonamide antibiotics via coupling to heterocyclic amines .

-

Kinase Inhibitors: Functionalization of the nitro group to amines enables synthesis of targeted therapies .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume